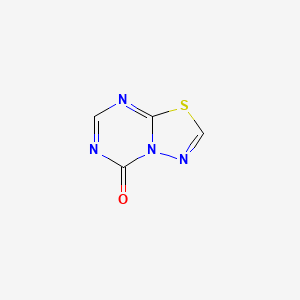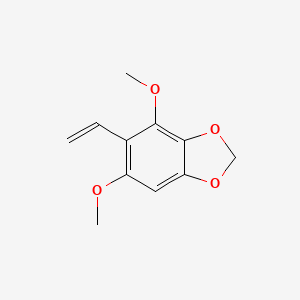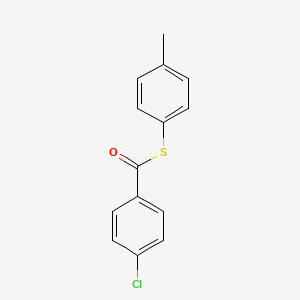
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester is an organic compound with the molecular formula C14H11ClOS It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester typically involves the esterification of 4-chlorobenzenecarbothioic acid with 4-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzenecarbothioic acid and 4-methylphenol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Hydrolysis: 4-chlorobenzenecarbothioic acid and 4-methylphenol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and the role of sulfur-containing compounds in biological systems.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester involves its interaction with various molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, releasing the active thiol group, which can then participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester can be compared with other similar compounds, such as:
Benzenecarbothioic acid, S-methyl ester: This compound has a methyl group instead of a 4-methylphenyl group, resulting in different chemical properties and reactivity.
Benzenecarbothioic acid, 4-chloro-, S-phenyl ester: The presence of a phenyl group instead of a 4-methylphenyl group affects the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
77750-06-2 |
|---|---|
Formule moléculaire |
C14H11ClOS |
Poids moléculaire |
262.8 g/mol |
Nom IUPAC |
S-(4-methylphenyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C14H11ClOS/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
Clé InChI |
LTTZQBSZTBCHLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



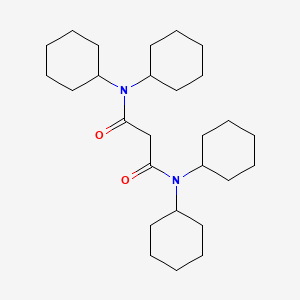

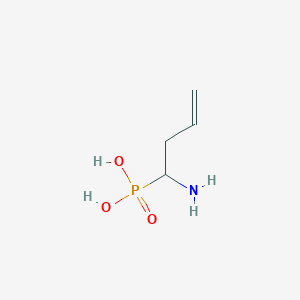
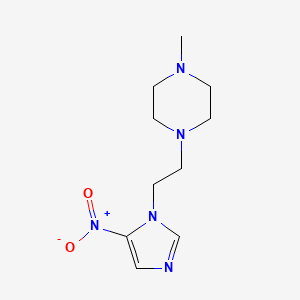


![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

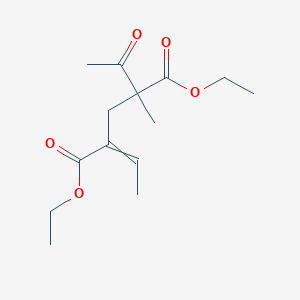
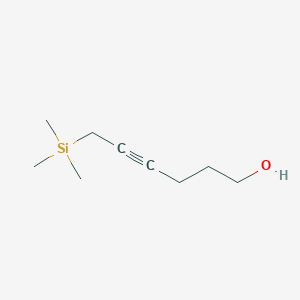
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
